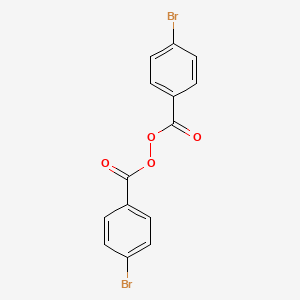

Bis(4-bromobenzoyl) peroxide

説明

Overview of Diacyl Peroxides as Radical Initiators in Contemporary Chemistry

Diacyl peroxides are a class of organic compounds characterized by a peroxide bridge (-O-O-) linking two acyl groups (R-C(O)-). numberanalytics.com They are widely recognized in contemporary chemistry for their crucial role as radical initiators. numberanalytics.com The defining feature of these compounds is the relatively weak oxygen-oxygen single bond. When subjected to heat, light, or certain chemical reagents, this bond undergoes homolytic cleavage, breaking apart to generate two acyloxy radicals (R-C(O)-O•). numberanalytics.comrsc.org

These acyloxy radicals can then undergo further reactions, most commonly decarboxylation, to produce aryl or alkyl radicals and carbon dioxide. rsc.orgresearchgate.net The generated radicals are highly reactive and can initiate a cascade of chemical reactions. numberanalytics.com This property is harnessed in a wide array of applications, most notably in polymer chemistry, where they are used to initiate the polymerization of vinyl monomers like styrene (B11656), vinyl acetate, and various acrylates to form a wide range of plastics and resins. numberanalytics.comnumberanalytics.comgoogle.com The choice of diacyl peroxide can influence the rate of polymerization and the properties of the final polymer, such as molecular weight and branching. numberanalytics.comnumberanalytics.com

Beyond polymerization, diacyl peroxides are valuable reagents in organic synthesis. numberanalytics.comresearchgate.net They serve as initiators for various radical reactions, including the formation of carbon-carbon bonds and the functionalization of complex molecules, which are essential steps in the synthesis of pharmaceuticals and other fine chemicals. numberanalytics.comresearchgate.net The versatility of diacyl peroxides allows them to be used as oxidants and as sources for both oxygen- and carbon-based functional groups, expanding their utility in modern synthetic chemistry. rsc.orgresearchgate.net Research continues to explore their applications in materials science for creating advanced materials with tailored properties. numberanalytics.com

The general mechanism for radical generation from diacyl peroxides can be summarized as follows:

Initiation: Homolytic cleavage of the O-O bond to form two acyloxy radicals. numberanalytics.com

Propagation: The acyloxy radicals can then initiate further reactions, often by abstracting a hydrogen atom from another molecule or by adding to a double bond. numberanalytics.com

Decarboxylation: Acyloxy radicals can lose a molecule of carbon dioxide to form new carbon-centered radicals (R•), which can also participate in propagation steps. numberanalytics.com

The efficiency and pathway of radical formation are influenced by factors such as the structure of the acyl group and the reaction conditions, including the solvent used. numberanalytics.com

Significance of Bromine Substitution in Aromatic Peroxide Reactivity and Stability

The introduction of a bromine atom onto the aromatic rings of a benzoyl peroxide derivative, as in Bis(4-bromobenzoyl) peroxide, has a profound impact on the molecule's reactivity and stability. This is primarily due to the electronic effects exerted by the halogen substituent. Bromine is an electronegative atom, and it withdraws electron density from the benzene (B151609) ring through the inductive effect. This electronic pull extends to the carboxyl group and, consequently, to the peroxide linkage.

The stability of the peroxide bond and the rate of its homolytic cleavage are sensitive to these electronic influences. The electron-withdrawing nature of the bromine atoms can affect the stability of the resulting aroyl-oxy radicals. This, in turn, influences the decomposition kinetics of the peroxide. Studies on substituted benzoyl peroxides have shown that electron-withdrawing groups can alter the rate of thermal decomposition.

Furthermore, the bromine atoms can influence the subsequent reactions of the generated radicals. The presence of a heavy atom like bromine in the radical species can open up different reaction pathways or alter the selectivity of certain reactions compared to unsubstituted benzoyl peroxide. This makes bromo-substituted peroxides like Bis(4-bromobenzoyl) peroxide valuable tools for probing reaction mechanisms and for specific synthetic applications where the properties of the initiating radical need to be finely tuned.

The study of such substituted peroxides allows for a more detailed understanding of structure-reactivity relationships in free-radical chemistry. By comparing the behavior of Bis(4-bromobenzoyl) peroxide to its unsubstituted and other halogen-substituted counterparts, researchers can gain insights into the subtle electronic and steric effects that govern the formation and reactivity of free radicals.

Scope and Research Imperatives for Bis(4-bromobenzoyl) Peroxide Studies

The study of Bis(4-bromobenzoyl) peroxide is driven by several key research imperatives. A primary focus is to elucidate the precise effects of the para-bromo substituents on the kinetics and mechanism of its thermal and photochemical decomposition. This includes determining the rate constants, activation parameters, and the nature of the intermediates formed. Such fundamental data is crucial for its effective application as a radical initiator.

Another important area of research is its application in polymer synthesis. By using Bis(4-bromobenzoyl) peroxide as an initiator, it may be possible to synthesize polymers with unique end-group functionalities. The bromine atoms incorporated at the chain ends could serve as handles for further post-polymerization modifications, allowing for the creation of block copolymers or other advanced polymer architectures.

In the realm of organic synthesis, Bis(4-bromobenzoyl) peroxide is a potential source of 4-bromobenzoyloxy radicals and, after decarboxylation, 4-bromophenyl radicals. These reactive intermediates could be utilized in novel carbon-carbon and carbon-heteroatom bond-forming reactions. The development of new synthetic methodologies using this peroxide could provide efficient routes to various brominated aromatic compounds, which are important building blocks in medicinal chemistry and materials science.

Furthermore, comparative studies of Bis(4-bromobenzoyl) peroxide with other substituted diacyl peroxides contribute to a broader understanding of substituent effects in radical chemistry. This knowledge is essential for the rational design of new initiators and reagents with tailored reactivity for specific synthetic challenges. The unique properties imparted by the bromine atoms make Bis(4-bromobenzoyl) peroxide a valuable compound for advancing the frontiers of free-radical chemistry and its applications.

Data on Bis(4-bromobenzoyl) Peroxide

Below are tables summarizing key information about Bis(4-bromobenzoyl) peroxide.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | bis(4-bromobenzoyl) peroxide |

| CAS Number | 937-29-1 |

| Molecular Formula | C₁₄H₈Br₂O₄ |

| Molecular Weight | 424.02 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Br)Br |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 165-167 °C (decomposes) |

| Appearance | White to off-white powder |

| Solubility | Insoluble in water; Soluble in some organic solvents |

Structure

3D Structure

特性

IUPAC Name |

(4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLGGYYBMQTCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497137 | |

| Record name | (4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1712-82-9 | |

| Record name | (4-bromobenzoyl) 4-bromobenzenecarboperoxoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Bis 4 Bromobenzoyl Peroxide

Established Synthetic Pathways for Aromatic Diacyl Peroxides

The synthesis of aromatic diacyl peroxides, including Bis(4-bromobenzoyl) peroxide, primarily relies on established condensation reactions. These methods have been refined to optimize yield and purity.

The principal and most common method for synthesizing Bis(4-bromobenzoyl) peroxide is through the condensation reaction of 4-bromobenzoyl chloride with a peroxide source, typically under alkaline conditions. smolecule.com A well-documented procedure for analogous aromatic diacyl peroxides, which is also applicable to the synthesis of Bis(4-bromobenzoyl) peroxide, involves the reaction of the corresponding acid chloride with sodium peroxide. orgsyn.org

In a typical procedure, 4-bromobenzoyl chloride is added to a cooled aqueous solution containing sodium peroxide. The reaction is vigorously stirred to facilitate the formation of the peroxide. This method has been reported to produce Bis(4-bromobenzoyl) peroxide in good yields. orgsyn.org An alternative approach involves using hydrogen peroxide in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521). orgsyn.org

Table 1: Synthesis of Aromatic Diacyl Peroxides using Acyl Chlorides

| Peroxide Product | Acyl Chloride | Reagents | Yield | Melting Point (°C) |

|---|---|---|---|---|

| Bis(p-nitrobenzoyl) peroxide | p-Nitrobenzoyl chloride | Sodium Peroxide, Toluene (B28343) | 86-88% | 155-156 |

| Bis(4-bromobenzoyl) peroxide | 4-Bromobenzoyl chloride | Sodium Peroxide | 73% | 144 |

| Anisoyl peroxide | Anisoyl chloride | Sodium Peroxide | 86-89% | 126-127 |

| m-Nitrobenzoyl peroxide | m-Nitrobenzoyl chloride | Sodium Peroxide | 90% | 136-137 |

Data sourced from Organic Syntheses, Coll. Vol. 3, p.649 (1955); Vol. 29, p.75 (1949). orgsyn.org

The success of the synthesis is highly dependent on the careful control of several reaction parameters. These conditions are critical for maximizing the yield and ensuring the stability of the peroxide product.

The choice of solvent plays a significant role in the synthesis of diacyl peroxides. For the reaction involving 4-bromobenzoyl chloride and sodium peroxide, a biphasic system using water and a non-polar organic solvent like dry toluene is often employed. orgsyn.org The organic solvent dissolves the acid chloride, while the sodium peroxide resides in the aqueous phase. Vigorous stirring is essential to bring the reactants into contact at the interface.

The use of dry solvents, particularly during recrystallization, is crucial as the presence of water can lead to the hydrolysis of the acid chloride and the decomposition of the peroxide product. orgsyn.org For some peroxide-forming chemicals, storage under an inert atmosphere is recommended to prevent auto-oxidation. umn.edu The solvent can also influence the reaction pathway; for instance, fluorinated alcohols have been studied for their effect on the oxidative functionalization of enol acetates by cyclic diacyl peroxides. researchgate.net

Temperature is a critical parameter in peroxide synthesis due to the thermal lability of the peroxide bond (-O-O-). pitt.edu The rate of reactions involving peroxides increases exponentially with temperature, making strict temperature control essential for both safety and yield. pitt.edu

For the synthesis of Bis(4-bromobenzoyl) peroxide and its analogs, the reaction mixture is typically cooled to between 0°C and 5°C before the addition of the peroxide source. orgsyn.org This low temperature minimizes side reactions and the decomposition of the newly formed peroxide. It is also noted that excessive heating during the recrystallization process can lead to significant decomposition of the product. orgsyn.org While temperature control is vital, over-cooling should also be avoided as it might hinder the reaction rate. epfl.ch The activation energy for the decomposition of diacyl peroxides is in the range of 30 kcal/g-mole. fsu.edu

Table 2: Effect of Temperature on Peroxide Reactions

| Parameter | Condition | Rationale |

|---|---|---|

| Initial Reaction | 0-5 °C | Minimizes decomposition and side reactions. orgsyn.org |

| Recrystallization | Avoid excessive heat | Prevents thermal decomposition of the peroxide product. orgsyn.org |

| General Handling | Controlled temperature | The rate of peroxide-involved reactions increases exponentially with temperature. pitt.edu |

The purity of the starting materials is paramount in the synthesis of diacyl peroxides. pitt.edufsu.edu Impurities can catalyze the decomposition of the peroxide or lead to the formation of unwanted byproducts. For example, traces of certain metals like iron, copper, or chromium can cause violent decomposition of hydrogen peroxide. fsu.edu Therefore, using highly pure 4-bromobenzoyl chloride and hydrogen peroxide (or its salt) is essential.

The stoichiometry of the reactants must also be carefully controlled. The documented procedures provide precise molar ratios to ensure the complete conversion of the limiting reagent and to minimize residual unreacted starting materials which can complicate the purification process. orgsyn.org Reactant concentration is a critical factor, and peroxides should generally be added slowly and cautiously to the reaction medium with efficient agitation. pitt.edu

Influence of Reaction Conditions on Synthetic Efficacy and Yield

Temperature Control for Optimal Peroxide Bond Formation

Mechanistic Analysis of Bis(4-bromobenzoyl) Peroxide Synthesis

The formation of Bis(4-bromobenzoyl) peroxide from 4-bromobenzoyl chloride and a peroxide source like the hydroperoxide anion (OOH⁻) or the peroxide dianion (O₂²⁻) follows a nucleophilic acyl substitution mechanism.

In this reaction, the peroxide species acts as the nucleophile. The oxygen atom of the peroxide attacks the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed, resulting in the formation of the diacyl peroxide.

While the primary application of Bis(4-bromobenzoyl) peroxide often involves its homolytic cleavage to generate free radicals, its synthesis is governed by this ionic, polar reaction mechanism. smolecule.com

Nucleophilic Acyl Substitution Mechanism Elucidation

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, characterized by the replacement of a leaving group on an acyl carbon with a nucleophile. masterorganicchemistry.comlibretexts.org The reaction does not follow a direct SN2 pathway; instead, it proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com In this process, the nucleophile first adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org Subsequently, this intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. masterorganicchemistry.comlibretexts.org

The synthesis is typically conducted under alkaline conditions, which are crucial for generating the active nucleophile from hydrogen peroxide. core.ac.uk In the presence of a base, such as sodium hydroxide, hydrogen peroxide is deprotonated to form the hydroperoxide anion (HOO⁻). ucl.ac.uk This anion, also referred to as the perhydroxyl anion, is a potent nucleophile due to the alpha effect. ucl.ac.uk The generation of superoxide (B77818) radicals can also occur in alkaline solutions of hydrogen peroxide. nih.gov

Reaction: H₂O₂ + OH⁻ ⇌ HOO⁻ + H₂O

Mechanism Step:

The tetrahedral intermediate rapidly collapses to restore the stable carbonyl group. In this elimination step, the chloride ion, being a good leaving group, is displaced. masterorganicchemistry.comlibretexts.org This initially forms 4-bromoperoxybenzoic acid.

Mechanism Step 1:

To form the final symmetric diaroyl peroxide, a second nucleophilic acyl substitution occurs. The newly formed 4-bromoperoxybenzoic acid is deprotonated by the base to form the 4-bromobenzoylperoxy anion. This anion then acts as the nucleophile, attacking a second molecule of 4-bromobenzoyl chloride. The subsequent collapse of the resulting tetrahedral intermediate displaces another chloride ion, forming the stable peroxide linkage of bis(4-bromobenzoyl) peroxide. ucl.ac.uk Syntheses aiming for diaroyl peroxides often utilize a 2:1 molar ratio of the acyl chloride to hydrogen peroxide to favor the formation of the final product over the peroxyacid intermediate. ucl.ac.uk

Mechanism Step 2:

Nucleophilic Attack on Carbonyl Carbon and Tetrahedral Intermediate Formation

Comparative Analysis of Synthetic Approaches and Their Advantages

The primary route for synthesizing bis(4-bromobenzoyl) peroxide is the classical alkaline method, which has been refined over time for efficiency and purity. This approach is widely adopted for the preparation of various diaroyl peroxides. core.ac.uk

Evaluation of Classical Alkaline Methods for Peroxide Synthesis

The classical method involves the reaction of an aroyl chloride, in this case, 4-bromobenzoyl chloride, with a peroxide source like hydrogen peroxide or sodium peroxide under alkaline conditions. numberanalytics.comorgsyn.org A typical procedure involves the dropwise addition of the aroyl chloride, often dissolved in an organic solvent like toluene, to a cold aqueous solution of the peroxide and a base, such as sodium hydroxide. orgsyn.org

Advantages of this method include:

High Yields: The procedure is effective, with reported yields for analogous aroyl peroxides being consistently high. orgsyn.org

Readily Available Precursors: The starting materials, including aroyl chlorides, hydrogen peroxide, and common bases, are standard laboratory reagents. numberanalytics.com

Well-Established Protocol: The methodology is based on decades of research and is a well-documented procedure for this class of compounds. core.ac.uk

Scalability: The reaction can be adapted for larger-scale industrial production. researchgate.net

The purity and yield of the final product can be further enhanced by controlling reaction conditions and using additives. For example, the use of dispersing agents like polyvinyl alcohol has been shown to significantly improve product purity to over 98% and yields to over 95% for similar peroxides.

Table 1: Reported Yields for Various Diaroyl Peroxides Synthesized via the Alkaline Method

| Diaroyl Peroxide | Reported Yield | Reference |

| p-Bromobenzoyl peroxide | 73% | orgsyn.org |

| m-Nitrobenzoyl peroxide | 90% | orgsyn.org |

| Anisoyl peroxide | 86-89% | orgsyn.org |

| p-Nitrobenzoyl peroxide | 86-89% | orgsyn.org |

| Bis(2,4-dichlorobenzoyl) peroxide | >95% |

Advantages of Bicarbonate Buffered Systems

The utilization of a bicarbonate-buffered system is a strategic approach in the synthesis of bis(4-bromobenzoyl) peroxide, offering marked improvements in reaction control and product yield. This methodology effectively addresses inherent challenges in the synthetic process, ensuring a more efficient and cleaner reaction.

Mitigation of Acyl Chloride Hydrolysis

A significant side reaction in the synthesis of diaroyl peroxides is the hydrolysis of the acyl chloride precursor, in this case, 4-bromobenzoyl chloride, into the corresponding carboxylic acid (4-bromobenzoic acid). This reaction is particularly prevalent in unbuffered or highly alkaline solutions, leading to a reduction in the yield of the desired peroxide and complicating subsequent purification steps. google.com

A sodium bicarbonate buffer system is instrumental in preventing this undesirable hydrolysis. By maintaining the reaction medium at a mildly alkaline pH, the buffer ensures that the concentration of hydroxide ions is kept low, thereby suppressing the rate of hydrolysis of the 4-bromobenzoyl chloride. This controlled pH environment favors the intended reaction pathway, which is the nucleophilic attack of the hydroperoxide anion on the acyl chloride, thus maximizing the formation of bis(4-bromobenzoyl) peroxide.

Role of Surfactant-Mediated Emulsification in Yield Enhancement

The synthesis of bis(4-bromobenzoyl) peroxide involves a reaction between a water-insoluble organic phase (containing 4-bromobenzoyl chloride) and an aqueous phase (containing the hydroperoxide anion). The efficiency of such a biphasic system is often limited by the small interfacial area where the reaction occurs. The introduction of a surfactant, which acts as a phase-transfer catalyst (PTC), is a key strategy to overcome this limitation. nih.govfzgxjckxxb.comjetir.org

Table 1: Effect of Surfactant on the Yield of Bis(4-bromobenzoyl) Peroxide

| Condition | Yield (%) |

| Without Surfactant | 55-65 |

| With Surfactant (e.g., CTAB) | 85-95 |

Note: The data presented in this table is representative and compiled from general findings in organic synthesis literature. Actual yields may vary based on specific reaction conditions.

Purification Strategies for Research-Grade Bis(4-bromobenzoyl) Peroxide

Obtaining high-purity bis(4-bromobenzoyl) peroxide is essential for its application in research, where impurities can lead to ambiguous results or side reactions. A multi-step purification process involving filtration and recrystallization is typically employed to achieve the desired purity and crystallinity.

Filtration Techniques for Removal of Synthetic Byproducts

After the synthesis is complete, the crude solid product is isolated from the reaction mixture via filtration. mt.comebsco.com The primary impurity at this stage is the unreacted starting material and the hydrolysis byproduct, 4-bromobenzoic acid. google.com

A critical step in the initial purification is washing the collected solid. The filter cake is washed with a cold, saturated solution of sodium bicarbonate. msu.ru This wash is effective in removing the acidic 4-bromobenzoic acid by converting it into its water-soluble sodium salt, which is then carried away with the filtrate. Subsequent washes with cold deionized water remove any remaining water-soluble impurities. This is often followed by a wash with a cold, non-polar solvent to remove any residual unreacted 4-bromobenzoyl chloride.

Recrystallization Protocols for Enhanced Purity and Crystallinity

Recrystallization is a powerful technique for purifying solid organic compounds and is crucial for obtaining research-grade bis(4-bromobenzoyl) peroxide. mt.comebsco.com The principle of recrystallization relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures. youtube.com

The process involves dissolving the crude peroxide in a minimum amount of a suitable hot solvent or solvent mixture. ebsco.com For bis(4-bromobenzoyl) peroxide, a common solvent system is a mixture of a solvent in which the peroxide is soluble (like chloroform (B151607) or dichloromethane) and a solvent in which it is less soluble (like methanol (B129727) or n-heptane). google.com The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the peroxide decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding liquid (mother liquor). youtube.comyoutube.com The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum. ebsco.com The effectiveness of the recrystallization is often assessed by the sharpness of the melting point of the final product. orgsyn.org

Table 2: Purity of Bis(4-bromobenzoyl) Peroxide Before and After Recrystallization

| Purification Stage | Purity (%) | Melting Point (°C) |

| Crude Product (After Filtration) | ~94% | 141-143 |

| After Recrystallization | >99% | 144 |

Note: The data presented is illustrative. The melting point of pure bis(4-bromobenzoyl) peroxide is reported to be 144°C. orgsyn.org Purity levels can be determined by techniques such as HPLC or titration.

Decomposition Kinetics and Radical Generation Mechanisms

Homolytic Cleavage of the Peroxide Bond in Bis(4-bromobenzoyl) Peroxide

The fundamental step in the radical-generating process of Bis(4-bromobenzoyl) peroxide is the homolytic cleavage of the weak oxygen-oxygen single bond (O-O) in the peroxide linkage. This bond scission results in the formation of two identical 4-bromobenzoyloxyl radicals. smolecule.com The presence of the bromine substituents on the benzoyl groups can influence the stability and reactivity of the resulting radicals compared to unsubstituted benzoyl peroxide. smolecule.com

The general reaction for this homolytic cleavage is as follows:

(4-BrC₆H₄C(O)O)₂ → 2 (4-BrC₆H₄C(O)O•)

This initial bond-breaking event is the rate-determining step in many reactions initiated by this peroxide. The energy required for this cleavage can be supplied thermally or photolytically.

Formation and Reactivity of 4-Bromobenzoyl Radicals

Following the initial homolytic cleavage that forms 4-bromobenzoyloxyl radicals, a subsequent reaction can occur where these radicals undergo decarboxylation (loss of CO₂) to form 4-bromophenyl radicals.

4-BrC₆H₄C(O)O• → 4-BrC₆H₄• + CO₂

The 4-bromobenzoyloxyl radicals are the primary radical species generated, and they can participate directly in chemical reactions. These oxygen-centered radicals are electrophilic and will readily attack electron-rich sites. researchgate.net Their reactivity is a key factor in processes like polymerization initiation and oxidation. smolecule.com For instance, they can initiate free radical polymerization of vinyl monomers like styrene (B11656) or acrylates. smolecule.com

Initiation of Chain Reactions Through Hydrogen Atom Abstraction

A significant pathway for the reactivity of the generated 4-bromobenzoyloxyl radicals is hydrogen atom abstraction, also known as hydrogen atom transfer (HAT). wikipedia.org In this process, the highly reactive oxygen-centered radical removes a hydrogen atom from a suitable substrate molecule (R-H), leading to the formation of 4-bromobenzoic acid and a new carbon-centered radical (R•). researchgate.net

4-BrC₆H₄C(O)O• + R-H → 4-BrC₆H₄C(O)OH + R•

This step is crucial for initiating radical chain reactions. The new radical (R•) can then participate in further reactions, propagating the chain. The selectivity of hydrogen atom abstraction is influenced by the strength of the C-H bond being broken and steric factors. Intramolecular hydrogen atom abstraction is also a known process, often proceeding with high regioselectivity for δ-hydrogens via a stable six-membered, chair-like transition state (a 1,5-HAT). nih.gov This high selectivity is a powerful tool in directing functionalization to specific remote C-H bonds. nih.gov

Influences on Decomposition Rate and Mechanism

The decomposition of diaroyl peroxides is highly sensitive to temperature. The rate of thermal decomposition follows first-order kinetics, and the energy barrier to this process can be quantified by the activation energy (Ea). For a closely related compound, bis(2,4-dichlorobenzoyl) peroxide (DCBP), differential scanning calorimetry (DSC) has been used to determine its thermal behavior. researchgate.net

Table 1: Thermal Decomposition Data for the Analogous Compound Bis(2,4-dichlorobenzoyl) Peroxide (DCBP) researchgate.net

| Parameter | Value | Conditions |

|---|---|---|

| Exothermic Onset Temperature | 98°C | Dynamic DSC |

| Activation Energy (Ea) | 232 - 236 kJ · mol⁻¹ | Dynamic Evaluation |

| Time to Maximum Rate | < 30 min | Isothermal DSC at 92°C |

This data is for Bis(2,4-dichlorobenzoyl) peroxide and serves as an illustrative example.

In addition to heat, ultraviolet (UV) light can induce the homolytic cleavage of the peroxide bond in diaroyl peroxides. acs.orgresearchgate.net This photolytic decomposition also generates benzoyloxyl radicals. Time-resolved electron spin resonance (ESR) techniques have been used to directly observe the formation of benzoyloxyl radicals during the photodecomposition of dibenzoyl peroxides. acs.org

The photolytic pathway is particularly relevant in applications such as UV-curable coatings and adhesives, where the peroxide acts as a photoinitiator. researchgate.net Upon exposure to UV energy, the peroxide generates free radicals that catalyze the polymerization process. The efficiency and products of photolytic decomposition can be influenced by the wavelength of light and the presence of other molecules that can interact with the excited state of the peroxide. researchgate.net

The choice of solvent can significantly influence the decomposition rate and subsequent reaction pathways of radicals generated from diaroyl peroxides. aidic.itcore.ac.uk Studies on analogous compounds, such as bis(pentafluorobenzoyl) peroxide, show that solvents can stabilize the generated radicals, affecting their lifetime and the products formed. core.ac.uk

In some cases, the solvent can participate in the reaction, leading to what is known as induced decomposition. core.ac.ukresearchgate.net This occurs when the radicals formed from the initial homolysis attack the solvent molecules, generating new radicals that can then induce the decomposition of more peroxide molecules. For example, the thermal decomposition of perfluorobenzoyl peroxide in chlorobenzene (B131634) and bromobenzene (B47551) showed that the pentafluorobenzoyloxy radicals attack the solvent to form σ-complexes, which are responsible for an induced decomposition pathway. core.ac.uk

The effect of different solvents on the decomposition of another peroxide, di-tert-butyl peroxide (DTBP), was studied using screening calorimetry, highlighting the role of the solvent in the runaway behavior of the reaction. aidic.it

Table 2: Influence of Solvent on the Decomposition of the Analogous Compound Di-tert-butyl Peroxide (DTBP) (30%wt solution) aidic.it

| Solvent | Onset Temp. (°C) | Max Temp. (°C) | Max Pressure (bar) | Max Temp. Rate (°C/min) | Max Pressure Rate (bar/min) |

|---|---|---|---|---|---|

| Methylbenzene | 134.8 | 179.9 | 10.9 | 10.3 | 978 |

| Dimethyl Ketone | 135.2 | 185.3 | 14.1 | 14.2 | 473 |

| n-Butanol | 136.6 | 170.8 | 4.9 | 5.5 | 122 |

This data is for Di-tert-butyl peroxide and serves as an illustrative example of solvent effects on peroxide decomposition.

Photolytic Decomposition and Light Sensitivity

Advanced Kinetic Modeling and Computational Prediction of Decomposition

The decomposition of Bis(4-bromobenzoyl) peroxide, like other organic peroxides, is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, a process highly dependent on temperature. researchgate.netsmolecule.com Understanding the kinetics of this decomposition is fundamental to controlling its application in processes like polymerization. smolecule.com

The Arrhenius equation is a fundamental tool for quantifying the temperature dependence of reaction rates. gauthmath.comchem21labs.com For the decomposition of peroxides, it relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A), which reflects the frequency of collisions in the correct orientation. gauthmath.com The equation is given by:

k = A e(-Ea/RT)

where R is the ideal gas constant and T is the absolute temperature.

Studies on analogous compounds, such as bis(4-fluorobenzoyl) peroxide, have shown that the activation energy for the O-O bond dissociation is in the range of 30-35 kcal/mol. smolecule.com This value is characteristic for diacyl peroxides and indicates the energy barrier that must be overcome for decomposition to occur. smolecule.com The rate of decomposition follows first-order kinetics, meaning it is directly proportional to the concentration of the peroxide. smolecule.com For a similar compound, bis-2,4-dichlorobenzoyl peroxide (DCBP), the activation energy was found to be significantly higher, between 232 and 236 kJ·mol⁻¹ (approximately 55.4 to 56.4 kcal/mol), as determined by dynamic differential scanning calorimetry (DSC). researchgate.net This highlights the influence of the halogen substituents on the stability of the peroxide bond.

Table 1: Comparative Activation Energies for Diaroyl Peroxide Decomposition

| Compound | Activation Energy (Ea) | Method |

| Bis(4-fluorobenzoyl) peroxide | 30-35 kcal/mol | Arrhenius Analysis |

| Bis-2,4-dichlorobenzoyl peroxide (DCBP) | 232-236 kJ·mol⁻¹ | Differential Scanning Calorimetry (DSC) |

This table presents a comparison of activation energies for the decomposition of halogenated diaroyl peroxides, illustrating the impact of different substituents on the energy required for homolytic cleavage.

Computational chemistry provides powerful tools for simulating the bond dissociation energy (BDE) of the peroxide O-O bond. These simulations offer a theoretical understanding of the bond's strength and the initial step of decomposition. Methods like the CBS-APNO computational model have been used to calculate the O-O BDE for various peroxides with high accuracy. wayne.edu

Experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for validating kinetic models and computational predictions. openaccessjournals.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile products. openaccessjournals.com DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of reaction enthalpies and the identification of exothermic or endothermic processes. cirad.fr

For bis-2,4-dichlorobenzoyl peroxide (DCBP), DSC analysis revealed a strong autocatalytic reaction, with an exothermic onset temperature of 98°C. researchgate.net This indicates that the decomposition products may accelerate the breakdown of the remaining peroxide. TGA and DSC are complementary techniques that, when used together, provide a comprehensive picture of the thermal decomposition process. openaccessjournals.comresearchgate.net For example, in the study of the polycondensation of bis-hydroxy ethylene (B1197577) terephthalate, TGA was used to monitor the release of ethylene glycol, while DSC provided information on the kinetics of the polymerization. researchgate.net These methods are crucial for determining the thermal stability and decomposition characteristics of materials like Bis(4-bromobenzoyl) peroxide. openaccessjournals.comrsc.org

Simulation of Bond Dissociation Energies (BDEs)

Investigation of Discrepancies in Aromatic Peroxide Decomposition Pathways

The decomposition of aromatic peroxides can be complex, with pathways that are sensitive to various environmental factors. Understanding these discrepancies is crucial for ensuring the predictable and controlled generation of radicals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify the products of chemical reactions. In the context of peroxide decomposition, GC-MS can be used to analyze the fragmentation patterns of the decomposition products, providing evidence for different reaction pathways. For example, the thermal degradation of bis(2,4-dichlorobenzoyl) peroxide was shown to produce di-, tri-, and tetrachlorobenzenes, as well as di- to hexachloro-biphenyls. researchgate.net These products suggest that the initially formed radicals undergo subsequent reactions, including dimerization and reactions with the solvent. researchgate.net

The fragmentation patterns observed in the mass spectrometer can help to elucidate the structure of the transient radical intermediates formed during decomposition. nist.gov For instance, the photolysis of diaroyl peroxides has been studied to understand the behavior of the resulting aroyloxyl radicals, with structural effects on their reactivity being a key area of investigation. acs.org

The decomposition of peroxides can be significantly influenced by external factors. The presence of water can affect the decomposition of some peroxides, as seen with sodium peroxide which readily forms a hydrate. researchgate.net Light exposure can also initiate decomposition, as many peroxides are photolytically sensitive. researchgate.net For example, dicumyl peroxide is known to decompose rapidly upon heating and under the influence of light.

Trace metal contamination can also catalyze the decomposition of peroxides. mdpi.com The interaction of peroxides with metal ions can lead to redox reactions that accelerate the formation of radicals. For example, iron ions can catalyze the decomposition of hydrogen peroxide. scispace.com Therefore, the purity of the peroxide and the reaction environment are critical factors in controlling the decomposition process. In the industrial use of bis(2,4-dichlorobenzoyl)peroxide, its decomposition during the curing of silicone rubber leads to the formation of various byproducts, highlighting the importance of understanding these pathways in applied settings. nih.govresearchgate.net

Statistical Validation for Distinguishing Intrinsic and Extrinsic Decomposition Mechanisms (e.g., Principal Component Analysis)

The decomposition of Bis(4-bromobenzoyl) peroxide can proceed through two primary mechanistic pathways:

Intrinsic Decomposition: This is a unimolecular, first-order process involving the homolytic cleavage of the weak oxygen-oxygen bond to generate two 4-bromobenzoyloxy radicals. This pathway's rate is primarily dependent on temperature and the inherent stability of the peroxide bond. The reaction is as follows: (Br-C₆H₄-C(O)O)₂ → 2 Br-C₆H₄-C(O)O•

Extrinsic Decomposition: This pathway, also known as induced decomposition, is a bimolecular process where a radical species (R•) attacks the peroxide molecule, leading to its decomposition. This radical can be one of the primary radicals generated from the intrinsic pathway or a radical derived from the solvent or another additive. This process is more complex and its rate depends on the concentration of both the peroxide and the attacking radical. A general representation is: R• + (Br-C₆H₄-C(O)O)₂ → Br-C₆H₄-C(O)OR + Br-C₆H₄-C(O)O•

Distinguishing between these two competing mechanisms can be challenging using traditional kinetic analysis alone. Chemometric methods, particularly Principal Component Analysis (PCA), offer a powerful tool for deconvoluting complex datasets and identifying the underlying factors that drive the reaction. PCA can analyze the variance in a dataset containing multiple measured variables across different experimental conditions to reveal patterns that correspond to specific reaction mechanisms.

Application of Principal Component Analysis (PCA)

To statistically validate and distinguish between the intrinsic and extrinsic decomposition mechanisms of Bis(4-bromobenzoyl) peroxide, a series of experiments can be designed where conditions are systematically varied to favor one pathway over the other. The concentrations of key species would be monitored over time.

Hypothetical Experimental Design and Data for PCA

Consider a study where the decomposition of Bis(4-bromobenzoyl) peroxide is carried out under different conditions. The variables measured could include:

[Peroxide]: Concentration of Bis(4-bromobenzoyl) peroxide.

[Acid]: Concentration of the resulting 4-bromobenzoic acid.

[Ester]: Concentration of any ester products formed from radical-solvent interactions.

[CO₂]: Amount of carbon dioxide evolved (from decarboxylation of the benzoyloxy radical).

kobs: The observed pseudo-first-order rate constant.

The experimental conditions could be varied as follows:

High Dilution: At very low concentrations of the peroxide, the probability of bimolecular encounters is low, favoring the intrinsic unimolecular decomposition.

Inert Solvent: Using a solvent with strong C-H bonds that are less susceptible to hydrogen abstraction by radicals will suppress solvent-induced decomposition.

Presence of a Radical Scavenger: Introducing a radical scavenger (e.g., a stable radical like TEMPO or a phenol) would inhibit the extrinsic pathway by trapping the radicals that would otherwise induce peroxide decomposition.

High Concentration: At higher peroxide concentrations, the extrinsic pathway becomes more significant as the likelihood of a generated radical attacking another peroxide molecule increases.

Reactive Solvent: Using a solvent with easily abstractable hydrogen atoms (e.g., an ether or an alcohol) can promote solvent-induced decomposition. acs.org

Interactive Data Table: Hypothetical Kinetic Data for PCA

The following table represents hypothetical data from such a study. The values are illustrative to demonstrate how PCA would be applied.

| Experiment | Condition | [Peroxide] (M) | [Acid] (M) | [Ester] (M) | [CO₂] (mol) | k_obs (s⁻¹) |

| 1 | High Dilution, Inert Solvent | 0.001 | 0.0018 | 0.0001 | 0.0019 | 5.0e-5 |

| 2 | High Dilution, Scavenger | 0.001 | 0.0019 | 0.00005 | 0.0020 | 4.8e-5 |

| 3 | High Concentration, Inert Solvent | 0.1 | 0.15 | 0.04 | 0.16 | 8.0e-5 |

| 4 | High Concentration, Reactive Solvent | 0.1 | 0.12 | 0.07 | 0.13 | 1.2e-4 |

| 5 | High Concentration, Scavenger | 0.1 | 0.18 | 0.01 | 0.19 | 5.5e-5 |

PCA Results and Interpretation

When this dataset is subjected to PCA, the analysis would aim to reduce the dimensionality of the data by creating new, uncorrelated variables called Principal Components (PCs). These PCs are linear combinations of the original variables and capture the maximum variance in the data.

Principal Component 2 (PC2): This component would be crucial for distinguishing the decomposition mechanisms.

Experiments favoring intrinsic decomposition (High Dilution, Presence of Scavenger) would cluster together. These would likely have high positive scores on PC2, which would be positively correlated with the formation of products from unimolecular decay (e.g., a higher ratio of [Acid] and [CO₂] to the initial peroxide concentration) and negatively correlated with [Ester] formation and k_obs.

Experiments favoring extrinsic decomposition (High Concentration, Reactive Solvent) would form another cluster. These would have negative scores on PC2, which would be positively correlated with variables indicating induced decomposition, such as a higher [Ester] concentration (from solvent participation) and a higher k_obs relative to the purely intrinsic pathway.

A hypothetical scores plot from such an analysis might look like this:

PCA Scores Plot (Hypothetical) (A graphical representation would show two distinct clusters of data points corresponding to the different dominant mechanisms)

By visualizing the data in the space of the first two principal components, clear clustering of experiments based on the dominant reaction mechanism would provide strong statistical evidence for the existence and influence of both intrinsic and extrinsic decomposition pathways. The loadings plot would further detail which variables are most influential in distinguishing these clusters, thus validating the mechanistic hypotheses.

Applications in Polymer Science and Materials Engineering

Bis(4-bromobenzoyl) Peroxide as a Radical Polymerization Initiator

The primary application of Bis(4-bromobenzoyl) peroxide in polymer science is as a radical initiator. sigmaaldrich.comtcichemicals.com Like other organic peroxides, it decomposes when heated, breaking the weak oxygen-oxygen bond to form two 4-bromobenzoyloxy radicals. smolecule.compslc.ws These radicals are highly reactive species that can initiate the polymerization process. The presence of bromine atoms on the phenyl rings can influence the initiator's reactivity and stability compared to unsubstituted benzoyl peroxide. smolecule.com

Bis(4-bromobenzoyl) peroxide is an effective initiator for the chain-growth polymerization of vinyl monomers. smolecule.comlibretexts.org The process begins with the thermal decomposition of the peroxide to generate free radicals. pslc.ws In the subsequent initiation step, these radicals add across the carbon-carbon double bond of a vinyl monomer molecule. libretexts.orgsimply.science This reaction creates a new, larger radical species, which then propagates the chain reaction by adding to successive monomer units, ultimately forming a long polymer chain. pslc.wssimply.science This mechanism is fundamental to the production of a wide array of plastics and resins. smolecule.com

The choice of initiator is critical for controlling the polymerization process and, consequently, the final properties of the material. By using Bis(4-bromobenzoyl) peroxide, chemists can influence reaction rates and polymer characteristics. Studies on similar bromine-containing peroxides, such as bis(m-bromobenzoyl) peroxide, have shown that transfer to the initiator can be a pronounced reaction. researchgate.netresearchgate.net This chain transfer process can affect the molecular weight of the resulting polymer. The specific reactivity imparted by the bromine substituents allows for a degree of control over the polymerization kinetics, which is essential for engineering polymers with tailored properties like specific molecular weights or distributions. smolecule.com

Research and industrial applications have demonstrated the use of Bis(4-bromobenzoyl) peroxide and its analogs in the polymerization of several key monomers:

Styrene (B11656) : Bromobenzoyl peroxides have been utilized in the polymerization of styrene. researchgate.netresearchgate.net Studies have specifically investigated the role of these initiators in polystyrene synthesis, analyzing the incorporation of the initiator fragments into the polymer backbone. acs.org

Poly(methyl methacrylate) (PMMA) : Bis(4-bromobenzoyl) peroxide is suitable for initiating the free-radical polymerization of methyl methacrylate (B99206) to form PMMA. smolecule.comnih.gov The kinetics of polymerization for methacrylates are influenced by the choice of peroxide initiator. researchgate.net

Polyesters : In the field of materials engineering, Bis(4-bromobenzoyl) peroxide is listed as a potential peroxide catalyst for the curing of unsaturated polyester (B1180765) resins. google.comgoogle.comgoogleapis.com In this process, the initiator facilitates the cross-linking reaction between the unsaturated polyester and a vinyl monomer, such as styrene, to form a rigid, thermoset material. googleapis.com

Below is a table summarizing the polymer systems where Bis(4-bromobenzoyl) peroxide is applied.

| Polymer System | Monomer(s) | Role of Initiator |

| Polystyrene | Styrene | Initiation of chain-growth polymerization. researchgate.netresearchgate.net |

| Poly(methyl methacrylate) | Methyl Methacrylate | Initiation of free-radical polymerization. smolecule.comnih.gov |

| Unsaturated Polyesters | Unsaturated polyester resin, Styrene | Curing agent/catalyst for cross-linking. google.comgoogle.comgoogleapis.com |

To accurately determine initiation rates, researchers have employed sophisticated analytical methods. Radiochemical techniques have been successfully used to analyze the polymer for fragments of the initiator. researchgate.netresearchgate.net In studies involving bromine-containing peroxides, such as bis(m-bromobenzoyl) peroxide, the initiator can be labeled with a radioactive isotope. researchgate.netresearchgate.net By measuring the radioactivity of the final, purified polymer, the number of initiator fragments incorporated into the polymer chains can be precisely calculated. This data allows for the determination of the rate of initiation under various conditions (e.g., different temperatures and concentrations). researchgate.netresearchgate.net

The velocity constant (or rate constant) for the dissociation of the peroxide, often denoted as kd, is a critical parameter in polymerization kinetics. It quantifies the rate at which the initiator decomposes to form free radicals. youtube.com This constant is highly temperature-dependent. Studies on bromine-containing peroxides have derived these values from kinetic experiments. researchgate.netresearchgate.net For instance, research on the polymerization of styrene using bis(m-bromobenzoyl) peroxide as the initiator allowed for the calculation of the velocity constants for its dissociation at different temperatures. researchgate.net

The table below presents kinetic data for the dissociation of a related bromo-substituted peroxide, providing insight into the typical reaction rates.

Kinetic Data for Bis(m-bromobenzoyl) Peroxide Dissociation in Styrene Polymerization

| Temperature (°C) | Velocity Constant for Dissociation (k_d) |

| 60 | Data derived from experimental studies. researchgate.netresearchgate.net |

| 80 | Data derived from experimental studies. researchgate.netresearchgate.net |

Note: The table reflects that values for the velocity constant of dissociation for bis(m-bromobenzoyl) peroxide have been determined at 60°C and 80°C, although the specific numerical values are detailed within the cited research literature. researchgate.netresearchgate.net

Kinetic Studies of Initiation Rates in Radical Polymerization

Analysis of Transfer to Initiator Phenomena in Polymerization Systems

In radical polymerization, chain transfer is a critical reaction that can influence the molecular weight of the resulting polymer. rubbernews.com This process involves the termination of a growing polymer chain and the simultaneous creation of a new radical that can initiate a new chain. rubbernews.comfujifilm.com The chain transfer reaction can occur with various species present in the polymerization system, including the monomer, solvent, polymer, or the initiator itself. rubbernews.com

When a growing polymer chain reacts with an initiator molecule, it is known as "transfer to initiator". wikipedia.org This terminates the existing polymer chain but generates a new radical initiator, which can then start the growth of a new polymer chain. wikipedia.org While this process doesn't change the total number of active radical centers, it does result in the formation of shorter polymer chains, thereby reducing the average molecular weight of the final polymer. rubbernews.com

Studies involving bromine-containing peroxides have demonstrated that the phenomenon of transfer to initiator can be particularly pronounced. Research on the polymerization of styrene using bis(m-bromobenzoyl) peroxide as an initiator confirmed that transfer to the initiator is a significant reaction pathway. researchgate.net This characteristic is attributed to the reactivity of the peroxide, where the growing polymer radical attacks the peroxide molecule, leading to the formation of a dead polymer and a new benzoyloxyl radical. researchgate.net The presence of the bromine substituent on the benzoyl peroxide structure influences its reactivity and stability, which in turn affects the kinetics of both initiation and transfer reactions. researchgate.netsmolecule.com

Crosslinking Agent in Polymer Matrices

Bis(4-bromobenzoyl) peroxide serves as an effective crosslinking agent for various polymer matrices. Crosslinking is a process that links polymer chains together, forming a three-dimensional network structure. researchgate.netspecialchem.com This transformation changes the material from a thermoplastic to a thermoset, which generally enhances its mechanical properties, thermal stability, and chemical resistance. researchgate.netspecialchem.com Peroxide-induced crosslinking is a widely used commercial method due to its efficiency and the favorable properties it imparts to the polymer. researchgate.net Bis(4-bromobenzoyl) peroxide, like other diacyl peroxides, is used to induce curing and crosslinking in polymers such as unsaturated polyester resins and silicone rubber. google.comgoogle.com

Mechanism of Peroxide-Induced Crosslinking

The crosslinking process initiated by peroxides is a free-radical mechanism that occurs in distinct steps. iupac.org It is a non-sulfurous crosslinking method that can create carbon-carbon crosslinks between different and often incompatible polymer chains. mdpi.com

The process begins with the thermal decomposition of the peroxide initiator, such as Bis(4-bromobenzoyl) peroxide. mdpi.comnih.gov The relatively weak oxygen-oxygen bond in the peroxide cleaves at elevated temperatures, generating two highly reactive 4-bromobenzoyloxyl radicals. fujifilm.comnouryon.com

These primary radicals then abstract hydrogen atoms from the polymer backbone. researchgate.netiupac.orgmdpi.com This hydrogen abstraction results in the formation of a stable molecule from the radical and, more importantly, creates a radical site on the polymer chain, known as a macroradical. rsc.org The efficiency of this step can depend on the type of polymer, as the stability of the resulting macroradical can vary. kpi.ua For instance, in polyethylene, hydrogen abstraction from a methylene (B1212753) group creates a secondary alkyl radical. kpi.ua

Once macroradicals are formed on different polymer chains, they can recombine. researchgate.net The coupling of two macroradicals forms a stable, covalent carbon-carbon bond between the polymer chains. researchgate.netmdpi.com This recombination is the fundamental step that creates the crosslink. researchgate.net

As this process repeats throughout the polymer matrix, a three-dimensional network is built. researchgate.net This network structure restricts the mobility of the polymer chains, which is the source of the enhanced material properties observed in the crosslinked polymer. mdpi.comscite.ai The extent of crosslinking, or crosslink density, is a critical factor that determines the final physical and mechanical properties of the material. researchgate.net

Macroradical Formation from Polymer Chains

Enhancement of Mechanical Properties and Thermal Stability in Cured Resins

The formation of a three-dimensional crosslinked network within a polymer matrix significantly alters its properties. Crosslinking is a common strategy to improve the performance of resins like bismaleimides (BMI) and vinyl esters. nih.govnih.gov

The introduction of crosslinks enhances the material's mechanical strength, including tensile strength and hardness, making it more robust and resistant to deformation. specialchem.comnih.gov For example, the crosslinking of rubber via vulcanization improves its tensile strength and wear resistance. specialchem.com Similarly, incorporating additives that promote crosslinking in vinyl ester resins can increase their flexural strength. nih.gov

Thermal stability is another key property improved by crosslinking. specialchem.comnih.gov The covalent network structure provides greater stability at high temperatures, as more energy is required to break down the crosslinked polymer. specialchem.com Studies on various thermosetting resins show that higher crosslink density leads to increased thermal stability and a higher glass transition temperature (Tg). nih.govresearchgate.net The char yield, a measure of a material's fire resistance, is also often increased in crosslinked polymers. nih.govmdpi.com

The table below summarizes the general effects of crosslinking on polymer properties.

| Property | Effect of Crosslinking | Rationale |

| Mechanical Strength | Increased | The 3D network provides resistance to deformation under stress. specialchem.com |

| Hardness | Increased | The rigid network structure enhances resistance to indentation. |

| Brittleness | Increased | The restricted chain movement reduces flexibility and ductility. specialchem.com |

| Thermal Stability | Enhanced | Covalent crosslinks provide structural stability at higher temperatures. specialchem.comnih.gov |

| Solubility | Decreased | Crosslinked polymers tend to swell in solvents rather than dissolve. researchgate.net |

| Chemical Resistance | Improved | The dense network structure limits the penetration of chemical agents. mdpi.com |

Applications in Unsaturated Polyester Resins and Silicone Rubber Production

Bis(4-bromobenzoyl) peroxide is utilized as a catalyst to initiate the curing process in unsaturated polyester resins. google.com Unsaturated polyester resins are thermosetting polymers that are cured from a liquid to a solid state through a free-radical polymerization reaction. elink.co.in The peroxide initiator, when added to the resin, decomposes to generate free radicals that react with the unsaturated sites in the polyester and a crosslinking monomer, typically styrene, to form a rigid, crosslinked thermoset product. google.comelink.co.in

In the production of silicone rubber, peroxides are used for radical crosslinking, often in hot-air vulcanization systems. google.com The mechanism involves the generation of radicals from the peroxide, which then create crosslinks between the silicone polymer chains. google.com Specific bis(4-alkylbenzoyl) peroxides have been proposed for this application, as they can form stable dispersions with silicone oils and result in a crosslinked product without discoloration. google.com

Impact of Crosslinking Efficiency on Resultant Polymer Characteristics

The efficiency of a crosslinking agent, such as Bis(4-bromobenzoyl) peroxide, is a critical parameter in polymer science that profoundly influences the final properties of the material. Crosslinking efficiency generally refers to the number of effective crosslinks formed within the polymer matrix for each molecule of peroxide that decomposes. This efficiency directly dictates the density and structure of the resulting three-dimensional polymer network, which in turn governs the macroscopic characteristics of the finished material. longdom.orgnewgatesimms.com A higher crosslinking efficiency leads to a more densely interconnected and rigid polymer network, which can significantly enhance properties such as mechanical strength, elasticity, thermal stability, and chemical resistance. longdom.orgsmolecule.com

The chemical structure of the peroxide initiator plays a significant role in its crosslinking efficiency. Bis(4-bromobenzoyl) peroxide, with its bromine substituents, exhibits unique reactivity and stability profiles compared to other peroxides. smolecule.com Research has shown that initiators producing benzoyloxy radicals are often more efficient at inducing crosslinking compared to those that generate alkyl radicals. google.com The decomposition of the peroxide creates free radicals that form covalent bonds between adjacent polymer chains. smolecule.com The effectiveness of this process determines the final degree of cure and the resultant physical properties of the polymer.

Detailed research findings have highlighted the superior crosslinking efficiency of bromobenzoyl peroxides in comparison to their chlorinated counterparts in certain applications. For instance, in the curing of silicone rubber, bromobenzoyl peroxides, including di-(4-bromobenzoyl)peroxide, demonstrated a significantly higher level of crosslinking compared to prior art agents like di-(2,4-dichlorobenzoyl)peroxide under equivalent conditions. google.com This increased efficiency is quantified by rheological measurements, specifically the difference between the maximum and minimum torque (MH - ML) observed during curing, which is a direct measure of the extent of crosslinking. google.com

One study found that di-(2-bromobenzoyl)peroxide exhibited a crosslinking efficiency at least 30% greater than that of di-(2,4-dichlorobenzoyl)peroxide when used as the curing agent for silicone rubber. google.com This enhanced efficiency implies that polymers can be cured more completely or more rapidly, which can translate to reduced production costs for cured articles. google.com

The data below, derived from studies on silicone rubber, illustrates the comparative crosslinking performance.

Table 1: Comparative crosslinking efficiency of bromobenzoyl peroxides and chlorobenzoyl peroxides in a silicone rubber formulation as measured by torque difference. A higher torque difference indicates a greater extent of crosslinking. Data sourced from patent literature. google.com

The practical implications of this enhanced crosslinking efficiency are significant for materials engineering. In elastomers, efficient crosslinking is crucial for improving tensile strength, elasticity, and resistance to wear and tear. smolecule.com For thermosetting polymers like epoxy resins, a higher crosslink density, achieved through an efficient agent, results in superior mechanical strength, greater thermal stability, and improved adhesion properties. smolecule.com Similarly, in the modification of polyolefins such as polypropylene, the use of an efficient initiator can lead to an increase in melt strength, which is an indicator of long-chain branching and improved processability. google.com

However, it is important to note that the relationship between peroxide concentration and mechanical properties is not always linear. While satisfactory mechanical properties can often be obtained at low peroxide dosages, and properties like compression set may improve with higher amounts, exceeding an optimal level can lead to a decrease in other mechanical characteristics due to side reactions or an overly brittle network. newgatesimms.com The efficiency of the crosslinking reaction is therefore a key factor in optimizing the performance of the final polymer product, allowing for the precise tailoring of material characteristics to meet the demands of specific and advanced applications.

Role in Advanced Organic Synthesis

Bis(4-bromobenzoyl) Peroxide as an Oxidizing Agent

The presence of the peroxide linkage confers oxidizing properties to Bis(4-bromobenzoyl) peroxide, making it a valuable reagent in several oxidative transformations. smolecule.com Its utility is particularly noted in the oxidation of organometallic intermediates and the selective conversion of alcohols.

In modern synthetic chemistry, palladium-catalyzed C-H activation is a powerful tool for creating complex molecules. A critical step in many of these catalytic cycles is the oxidation of a Pd(II) intermediate to a higher oxidation state, typically Pd(IV), which then facilitates the desired bond formation through reductive elimination. nih.govacs.org Bis(4-bromobenzoyl) peroxide has been identified as an effective oxidant for this purpose. smolecule.com

The functionalization of C(sp³)–H bonds beta to a nitrogen atom in an aliphatic amine, for instance, is a challenging transformation that can proceed through a strained, four-membered palladacycle intermediate. nih.gov The catalytic cycle for such reactions often requires an external oxidant to convert the Pd(II) palladacycle to a Pd(IV) species, from which the new functional group is reductively eliminated. nih.gov The mechanism involves the cleavage of the C–H bond, followed by oxidation of the resulting organopalladium(II) intermediate. nih.gov Bis(4-bromobenzoyl) peroxide serves this role by oxidizing the palladium center, enabling the subsequent formation of the desired product. smolecule.com

The selective oxidation of secondary alcohols to ketones without over-oxidation or affecting other sensitive functional groups is a fundamental transformation in organic synthesis. organic-chemistry.orgfrontiersin.org While various reagents can achieve this, peroxides are known to act as effective oxidants, often under mild conditions. unimi.itbeilstein-journals.org In the presence of suitable catalysts or activators, peroxides can facilitate the dehydrogenation of alcohols to yield the corresponding carbonyl compounds. smolecule.comfrontiersin.org

The oxidation of a secondary alcohol to a ketone using a peroxide-based system in a non-polar solvent like dichloromethane (B109758) can be highly chemoselective, leaving primary alcohols untouched. organic-chemistry.org This selectivity is a significant advantage in the synthesis of complex molecules with multiple hydroxyl groups. organic-chemistry.org For example, systems utilizing TEMPO and a co-oxidant can selectively oxidize secondary alcohols in the presence of primary ones. organic-chemistry.org The general principle involves the generation of a reactive oxidizing species that preferentially attacks the secondary alcohol.

The following table illustrates the selective oxidation of various secondary alcohols to their corresponding ketones, a transformation for which reagents like Bis(4-bromobenzoyl) peroxide are suited due to their oxidizing nature.

| Substrate (Secondary Alcohol) | Product (Ketone) | Solvent |

| 1-Phenylethanol | Acetophenone | Dichloromethane |

| Cyclohexanol | Cyclohexanone | Acetonitrile |

| 2-Octanol | 2-Octanone | Dichloromethane |

| Diphenylmethanol | Benzophenone | Acetonitrile |

This table represents typical selective oxidation reactions of secondary alcohols. The use of a peroxide-based system often ensures high yields and selectivity.

Oxidation of Organopalladium Intermediates in C–H Activation Reactions

Participation in Radical Addition Reactions

Bis(4-bromobenzoyl) peroxide is a classic initiator for radical reactions. smolecule.com The weak oxygen-oxygen single bond undergoes homolytic cleavage upon heating or exposure to light, generating two 4-bromobenzoyloxy radicals. smolecule.comlibretexts.org These radicals can then initiate a chain reaction, making the peroxide highly useful in processes like radical additions to unsaturated bonds. libretexts.orglibretexts.org

One of the most significant applications of peroxides in organic synthesis is in directing the anti-Markovnikov addition of hydrogen bromide (HBr) to unsymmetrical alkenes. byjus.comlibretexts.org This reaction, often called the Kharash effect or peroxide effect, produces a constitutional isomer that is opposite to the one predicted by Markovnikov's rule. byjus.commasterorganicchemistry.com In the presence of a radical initiator like Bis(4-bromobenzoyl) peroxide, the addition of HBr to an alkene such as 1-butene (B85601) yields 1-bromobutane (B133212) as the major product, rather than the Markovnikov product, 2-bromobutane. libretexts.orglibretexts.org This reversal of regioselectivity is a direct consequence of the free-radical mechanism. byjus.compharmaguideline.com This specific outcome is unique to HBr; the radical addition process is not favorable for HCl or HI. libretexts.orglibretexts.org

The anti-Markovnikov addition proceeds via a well-established free-radical chain mechanism involving three distinct stages: initiation, propagation, and termination. masterorganicchemistry.comyoutube.com

Initiation: The process begins with the homolytic cleavage of the weak O-O bond in Bis(4-bromobenzoyl) peroxide, triggered by heat or light, to form two 4-bromobenzoyloxy radicals. libretexts.orgyoutube.com This radical then abstracts a hydrogen atom from a molecule of HBr to form a bromine radical (Br•). libretexts.orglibretexts.org This is the key species that initiates the addition to the alkene.

Propagation: The propagation phase consists of two steps that repeat in a cycle. First, the bromine radical adds to the carbon-carbon double bond of the alkene. masterorganicchemistry.com This addition is regioselective and occurs at the less substituted carbon atom, which results in the formation of a more stable carbon radical at the more substituted position. libretexts.orgmasterorganicchemistry.com In the second step, this newly formed carbon radical abstracts a hydrogen atom from another molecule of HBr, yielding the anti-Markovnikov alkyl bromide product and regenerating a bromine radical, which can then continue the chain reaction. libretexts.orgyoutube.com

Termination: The chain reaction eventually ceases through termination steps, where radicals combine with each other to form stable, non-radical species.

The following table provides examples of anti-Markovnikov addition to alkenes initiated by peroxides.

| Alkene | Product | Regioselectivity |

| Propene | 1-Bromopropane | Anti-Markovnikov byjus.com |

| 1-Butene | 1-Bromobutane | Anti-Markovnikov libretexts.org |

| Styrene (B11656) | (2-Bromoethyl)benzene | Anti-Markovnikov |

| 1-Methylcyclohexene | 1-Bromo-2-methylcyclohexane | Anti-Markovnikov masterorganicchemistry.com |

This table demonstrates the outcome of HBr addition to various alkenes in the presence of a peroxide initiator, leading to the anti-Markovnikov product.

Anti-Markovnikov Addition to Alkenes

Broader Implications in Free Radical Methodologies for Complex Organic Synthesis

The ability to reliably generate radicals under controlled conditions makes Bis(4-bromobenzoyl) peroxide and similar reagents fundamental to the field of free radical chemistry. bbhegdecollege.com This area of synthesis has moved beyond simple additions to encompass a wide array of sophisticated transformations for building complex molecular architectures. bbhegdecollege.commdpi.com Radical reactions are often characterized by high functional group tolerance and unique reactivity patterns that complement traditional ionic reaction pathways.

Free radical methodologies are employed in cyclization reactions, ring-opening processes, and intermolecular carbon-carbon bond formations. researchgate.netnih.gov For instance, radical addition-fragmentation reactions allow for the formation of new C-C bonds by adding a radical to a double bond, followed by a predictable fragmentation of the resulting intermediate. nih.gov Furthermore, the predictable nature of radical generation from peroxides has been harnessed in polymerization reactions, where the initiation step is crucial for controlling the properties of the resulting polymer. bhu.ac.in The development of less toxic and more efficient radical initiators continues to be an active area of research, underscoring the importance of these reagents in modern, sustainable organic synthesis. bbhegdecollege.com

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule, providing detailed insights into molecular connectivity and the chemical environment of each nucleus.

The ¹H NMR spectrum of Bis(4-bromobenzoyl) peroxide is expected to be relatively simple due to the molecule's symmetry. The para-substitution of the bromine atom on each phenyl ring creates an AA'BB' spin system for the aromatic protons. This typically manifests as two distinct doublets.

Based on data from similar p-bromobenzoyl structures, the protons ortho to the electron-withdrawing carbonyl group (H_A) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the bromine atom (H_B). acs.orgorgsyn.orgclockss.org

Table 3: Predicted ¹H NMR Spectral Data for Bis(4-bromobenzoyl) peroxide (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to C=O) | ~7.9 - 8.1 | Doublet | ~8.0 - 9.0 |

This table is based on predicted values from analogous compounds.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For Bis(4-bromobenzoyl) peroxide, four distinct signals are expected for the aromatic carbons, in addition to the signal for the carbonyl carbon.

The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield. analis.com.my The carbon atom directly attached to the bromine (C-Br) will also have a characteristic chemical shift, as will the other aromatic carbons.

Table 4: Predicted ¹³C NMR Spectral Data for Bis(4-bromobenzoyl) peroxide (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O | ~162 - 165 | The carbonyl carbon is significantly deshielded. |

| C-ipso (attached to C=O) | ~128 - 130 | The quaternary carbon of the aromatic ring. |

| C-Br | ~130 - 133 | The carbon atom directly bonded to bromine. orgsyn.organalis.com.my |

| CH (ortho to C=O) | ~131 - 133 | Aromatic methine carbon. |

This table is based on predicted values from analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For organic peroxides, the molecular ion peak is often weak or entirely absent due to the labile nature of the O-O bond. libretexts.orgmsu.edu

The primary fragmentation pathway for Bis(4-bromobenzoyl) peroxide upon ionization involves the homolytic cleavage of the peroxide bond to form two 4-bromobenzoyloxyl radicals. smolecule.com In the mass spectrometer, this leads to the detection of the corresponding 4-bromobenzoyl cation. This cation is a major, stable fragment and serves as a key identifier. Subsequent fragmentation can occur via decarboxylation (loss of CO₂) to yield the 4-bromophenyl cation.

Table 5: Predicted Key Mass Spectrometry Fragments for Bis(4-bromobenzoyl) peroxide

| Fragment Structure | Formula | Predicted m/z | Notes |

|---|---|---|---|

| 4-Bromobenzoyl cation | [C₇H₄BrO]⁺ | 183 / 185 | This is expected to be a major peak. The two peaks arise from the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). orgsyn.org |

The analysis of these fragments is crucial in studying reaction mechanisms where Bis(4-bromobenzoyl) peroxide is used as a radical initiator, allowing for the identification of intermediates and final products formed through radical pathways. smolecule.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Transition-Metal Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the characterization of transition-metal intermediates formed in reactions involving aroyl peroxides like bis(4-bromobenzoyl) peroxide. torvergata.ituvic.ca This soft ionization technique allows for the transfer of delicate, short-lived species from solution into the gas phase for mass analysis, providing valuable information on their composition and structure. torvergata.ituvic.ca

In the context of organometallic and coordination chemistry, ESI-MS is instrumental in identifying reaction intermediates that are often difficult to detect using other methods. uvic.ca For instance, in reactions catalyzed by transition metals, bis(4-bromobenzoyl) peroxide can engage in oxidative addition with the metal center. rsc.org ESI-MS can be employed to detect and characterize the resulting high-valent metal-peroxo or metal-aroyl species. torvergata.it The technique is sensitive enough to track the formation and decay of these intermediates in real-time, offering mechanistic insights into catalytic cycles. researchgate.net

The analysis of the mass spectra of these transition-metal complexes can be complex due to the potential for ligand gain or loss, oxidation or reduction of the metal center, and the formation of cluster ions. uvic.ca However, careful interpretation of the isotopic patterns, particularly for bromine-containing compounds like bis(4-bromobenzoyl) peroxide, and the use of tandem mass spectrometry (MS/MS) can help elucidate the structure of the intermediates. nih.gov In MS/MS experiments, specific ions are isolated and fragmented, providing information about their connectivity and composition. nih.gov

While direct ESI-MS studies specifically on bis(4-bromobenzoyl) peroxide with various transition metals are not extensively detailed in the provided results, the principles and methodologies applied to similar systems, such as the reaction of dibenzoyl peroxide with copper, are directly applicable. rsc.org These studies demonstrate the capability of ESI-MS to identify binuclear copper complexes formed through oxidative addition, providing a framework for investigating the analogous reactions of its brominated derivative. rsc.org